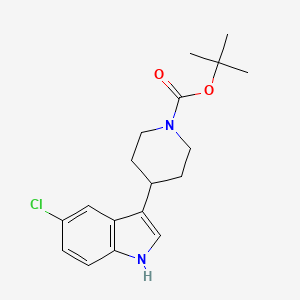
tert-butyl 4-(5-chloro-1H-indol-3-yl)piperidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl 4-(5-chloro-1H-indol-3-yl)piperidine-1-carboxylate: is an organic compound that features a piperidine ring and an indole ring, with a tert-butyl ester group and a carboxylate functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(5-chloro-1H-indol-3-yl)piperidine-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with 1H-indole and 1-(tert-butoxycarbonyl)piperidin-4-one.
Reaction: These starting materials undergo a reaction to form the precursor of this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
化学反応の分析
Types of Reactions
tert-Butyl 4-(5-chloro-1H-indol-3-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify the functional groups.
Substitution: Halogen substitution reactions can occur on the indole ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of indole-3-carboxylic acid derivatives, while reduction can yield various indoline derivatives.
科学的研究の応用
tert-Butyl 4-(5-chloro-1H-indol-3-yl)piperidine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting neurological disorders and cancer.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Material Science: It is explored for its potential use in the development of novel materials with unique electronic and optical properties.
作用機序
The mechanism of action of tert-butyl 4-(5-chloro-1H-indol-3-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The indole ring is known to interact with various biological receptors, including serotonin and dopamine receptors, which play a role in its potential therapeutic effects. The compound may also inhibit certain enzymes, contributing to its biological activity .
類似化合物との比較
Similar Compounds
tert-Butyl 4-(1H-indol-3-yl)piperidine-1-carboxylate: Similar in structure but lacks the chlorine substituent on the indole ring.
tert-Butyl 4-(6-aminopyridin-3-yl)piperidine-1-carboxylate: Contains a pyridine ring instead of an indole ring.
Uniqueness
The presence of the chlorine substituent on the indole ring in tert-butyl 4-(5-chloro-1H-indol-3-yl)piperidine-1-carboxylate imparts unique chemical and biological properties, making it distinct from other similar compounds. This chlorine atom can influence the compound’s reactivity and interaction with biological targets, potentially enhancing its efficacy in certain applications .
特性
分子式 |
C18H23ClN2O2 |
|---|---|
分子量 |
334.8 g/mol |
IUPAC名 |
tert-butyl 4-(5-chloro-1H-indol-3-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C18H23ClN2O2/c1-18(2,3)23-17(22)21-8-6-12(7-9-21)15-11-20-16-5-4-13(19)10-14(15)16/h4-5,10-12,20H,6-9H2,1-3H3 |
InChIキー |
UJIDLCUKNDLTOY-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=CNC3=C2C=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


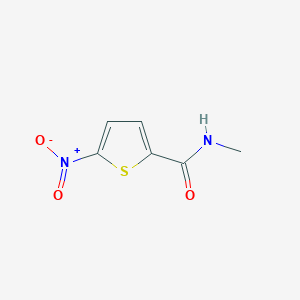
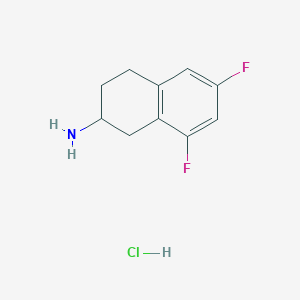
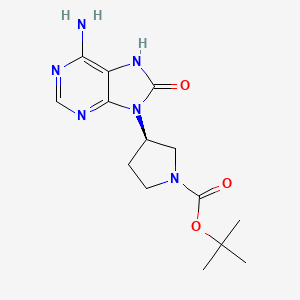
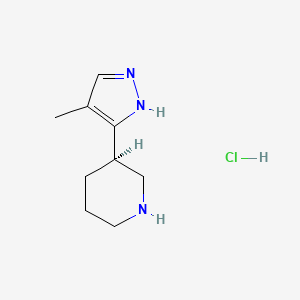
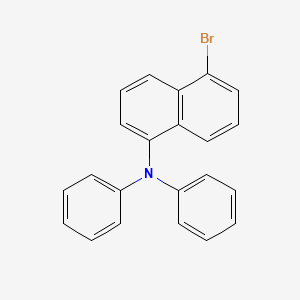

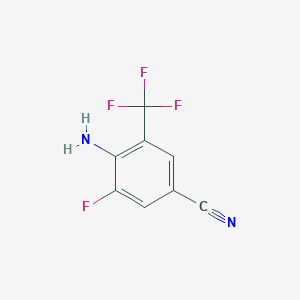
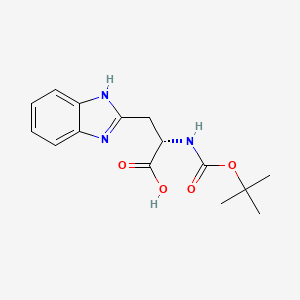

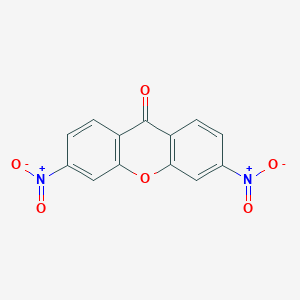
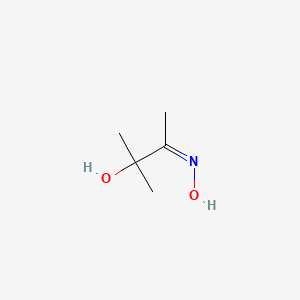

![tert-Butyl 1-oxo-6-thia-2,9-diazaspiro[4.5]decane-9-carboxylate 6,6-dioxide](/img/structure/B14033301.png)

